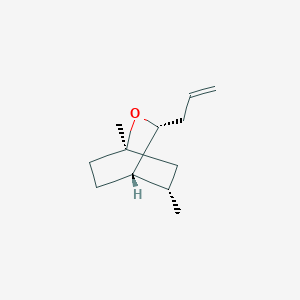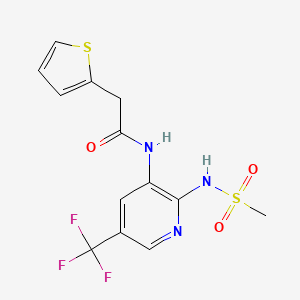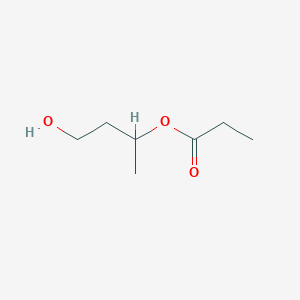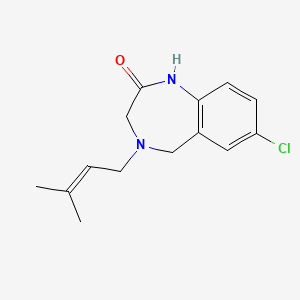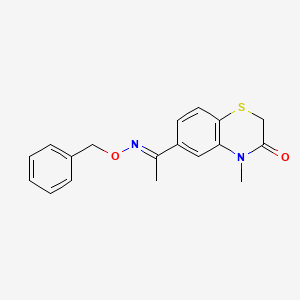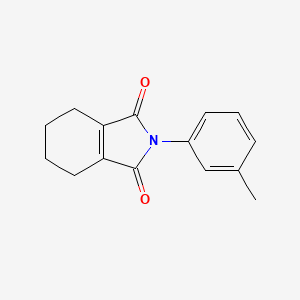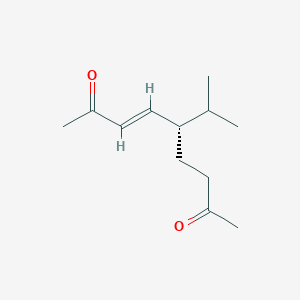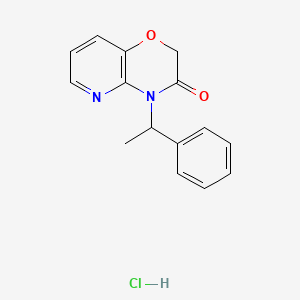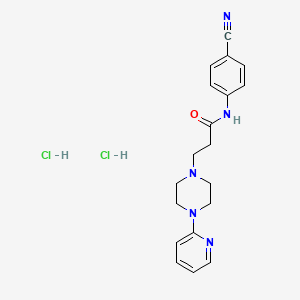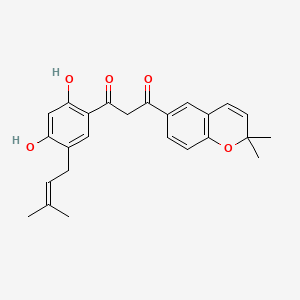
Glycyrdione B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyrdione B is a phenolic compound isolated from the roots of Glycyrrhiza species, commonly known as licorice. This compound belongs to the class of flavonoids, which are known for their diverse biological activities. This compound has garnered attention due to its potential pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycyrdione B typically involves the extraction from the roots of Glycyrrhiza species. The process includes:
Extraction: The roots are dried and ground into a fine powder.
Solvent Extraction: The powdered roots are subjected to solvent extraction using solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures the efficient isolation of this compound from other phenolic compounds present in the licorice root extract .
Chemical Reactions Analysis
Types of Reactions: Glycyrdione B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are known for their biological activities.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can undergo substitution reactions, particularly in the presence of electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced phenolic compounds.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its role in modulating biological pathways and cellular functions.
Medicine: Explored for its anti-inflammatory, antioxidant, and antimicrobial properties, making it a potential candidate for drug development.
Industry: Utilized in the formulation of cosmetics and health supplements due to its beneficial effects on skin health
Mechanism of Action
The mechanism of action of Glycyrdione B involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Antimicrobial Activity: this compound disrupts microbial cell membranes and inhibits the growth of bacteria and fungi
Comparison with Similar Compounds
Glycyrdione B can be compared with other phenolic compounds isolated from Glycyrrhiza species, such as:
Glycyrdione A: Similar in structure but differs in the position of functional groups.
Licochalcone A: Known for its potent anti-inflammatory and antimicrobial properties.
Glabridin: Exhibits strong antioxidant and skin-whitening effects
Uniqueness of this compound: this compound stands out due to its unique combination of biological activities, making it a versatile compound for various applications in medicine and industry .
Properties
CAS No. |
142542-84-5 |
|---|---|
Molecular Formula |
C25H26O5 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3-(2,2-dimethylchromen-6-yl)propane-1,3-dione |
InChI |
InChI=1S/C25H26O5/c1-15(2)5-6-17-12-19(23(29)14-21(17)27)22(28)13-20(26)16-7-8-24-18(11-16)9-10-25(3,4)30-24/h5,7-12,14,27,29H,6,13H2,1-4H3 |
InChI Key |
XTBSNHSJEVANCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC(=C(C=C1O)O)C(=O)CC(=O)C2=CC3=C(C=C2)OC(C=C3)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



